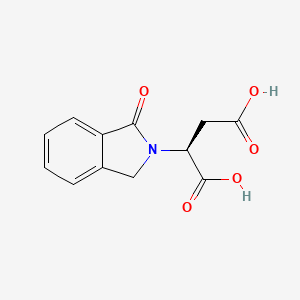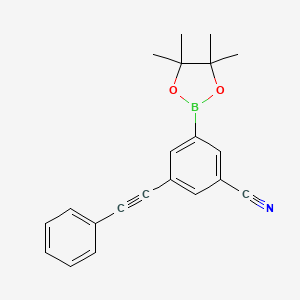
3-(Phenylethynyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Phenylethynyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile is an organic compound that features a phenylethynyl group and a dioxaborolan group attached to a benzonitrile core
准备方法
The synthesis of 3-(Phenylethynyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetylene and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Reaction Conditions: The reaction is usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. A palladium catalyst is often used to facilitate the coupling reaction between the phenylacetylene and the dioxaborolane.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
化学反应分析
3-(Phenylethynyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile can undergo various chemical reactions, including:
Oxidation: The phenylethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The dioxaborolan group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
3-(Phenylethynyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical compounds.
Catalysis: The compound is used in catalytic processes to facilitate various organic transformations.
作用机制
The mechanism by which 3-(Phenylethynyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile exerts its effects depends on the specific application. In organic synthesis, the compound acts as a versatile intermediate that can undergo various transformations to form new chemical bonds. The molecular targets and pathways involved vary based on the specific reactions and conditions used.
相似化合物的比较
Similar compounds to 3-(Phenylethynyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile include:
Phenylacetylene: A simpler compound with a phenylethynyl group.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A compound with a dioxaborolan group.
Benzonitrile: A compound with a nitrile group attached to a benzene ring.
The uniqueness of this compound lies in the combination of these functional groups, which allows for a wide range of chemical reactions and applications.
属性
CAS 编号 |
942069-85-4 |
|---|---|
分子式 |
C21H20BNO2 |
分子量 |
329.2 g/mol |
IUPAC 名称 |
3-(2-phenylethynyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
InChI |
InChI=1S/C21H20BNO2/c1-20(2)21(3,4)25-22(24-20)19-13-17(12-18(14-19)15-23)11-10-16-8-6-5-7-9-16/h5-9,12-14H,1-4H3 |
InChI 键 |
HMMQXRJSSOIQGD-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C#N)C#CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(difluoromethoxy)phenyl]-N-(2,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13358403.png)
![6-[(2-Methylphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358409.png)
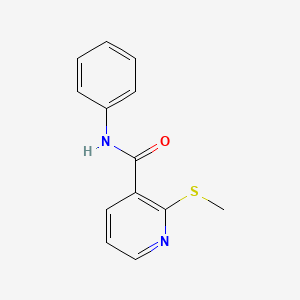
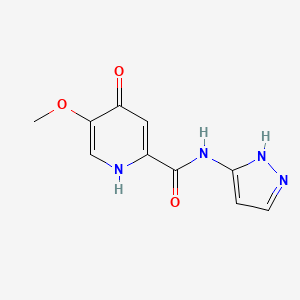

![3-[6-(3-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13358438.png)
![ethyl 4-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13358444.png)
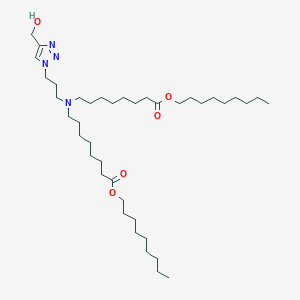

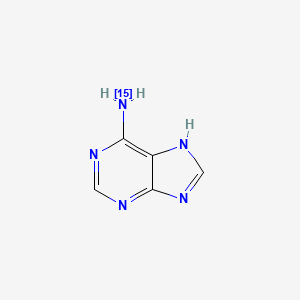
![ethyl 2-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13358457.png)
![tert-Butyl(((3R)-1-((3aR,4R,6aS,Z)-2-methoxy-5-(((trimethylsilyl)oxy)methylene)hexahydro-2H-cyclopenta[b]furan-4-yl)-5-phenylpentan-3-yl)oxy)dimethylsilane](/img/structure/B13358462.png)

